4-Bromo-1-tert-butylpyrazole-3-carbaldehyde
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Overview
Description
4-Bromo-1-tert-butylpyrazole-3-carbaldehyde is a chemical compound with the molecular formula C8H11BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-tert-butylpyrazole-3-carbaldehyde typically involves the bromination of 1-tert-butylpyrazole-3-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-tert-butylpyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of new pyrazole derivatives with different functional groups.
Oxidation Reactions: Formation of 4-Bromo-1-tert-butylpyrazole-3-carboxylic acid.
Reduction Reactions: Formation of 4-Bromo-1-tert-butylpyrazole-3-methanol.
Scientific Research Applications
4-Bromo-1-tert-butylpyrazole-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various biological processes.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-1-tert-butylpyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the aldehyde group play crucial roles in its binding affinity and specificity. The compound’s interactions with molecular targets can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-tert-butylpyrazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Methyl-1-tert-butylpyrazole-3-carbaldehyde: Similar structure but with a methyl group instead of bromine.
4-Fluoro-1-tert-butylpyrazole-3-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
4-Bromo-1-tert-butylpyrazole-3-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.
Properties
IUPAC Name |
4-bromo-1-tert-butylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2,3)11-4-6(9)7(5-12)10-11/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCRZXDWZVPNAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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